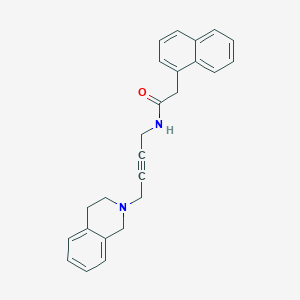![molecular formula C21H24N2O5S B2718065 Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 896680-05-0](/img/structure/B2718065.png)
Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, reaction conditions like temperature and pressure, and the yield of the reaction .Molecular Structure Analysis
Molecular structure analysis involves the study of the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound, the conditions under which it reacts, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, stability, pH, polarity, and reactivity .Applications De Recherche Scientifique
Anti-Inflammatory Applications
- Moloney (2001) studied a molecule structurally related to the specified compound for its potential anti-inflammatory properties. Although the exact compound wasn't studied, this indicates potential research interest in similar structures for anti-inflammatory applications. (Moloney, 2001).
Synthesis and Chemistry
- Zhu, Lan, and Kwon (2003) conducted research on the synthesis of tetrahydropyridines, which are structurally related to the compound , indicating potential methods of synthesis and chemical properties. (Zhu, Lan, & Kwon, 2003).
- Gaywood and McNab (2009) explored the synthesis of 4,5-dihydrothieno[3,2-b]pyrrol-6-one, a heteroindoxyl, which provides insights into the chemical properties and reactions of similar thieno-pyridine structures. (Gaywood & McNab, 2009).
Antimicrobial and Antitumor Activity
- Bakhite, Abdel-rahman, and Al-Taifi (2004) synthesized new pyridothienopyrimidines and studied their antimicrobial activities. This research demonstrates the potential of related structures for antimicrobial applications. (Bakhite, Abdel-rahman, & Al-Taifi, 2004).
- Huang et al. (2017) conducted research on pyridyl–pyrazole-3-one derivatives, showing their cytotoxicity against tumor cell lines, suggesting possible applications in cancer research for similar compounds. (Huang et al., 2017).
Insecticidal Properties
- Bakhite et al. (2014) studied pyridine derivatives for their toxicity against cowpea aphid, highlighting the potential insecticidal properties of related compounds. (Bakhite et al., 2014).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 6-acetyl-2-[(4-propan-2-yloxybenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-12(2)28-15-7-5-14(6-8-15)19(25)22-20-18(21(26)27-4)16-9-10-23(13(3)24)11-17(16)29-20/h5-8,12H,9-11H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOISWKMEVRASX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(5-Chloropyridin-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2717986.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-methylisoxazol-3-yl)azetidine-3-carboxamide](/img/structure/B2717989.png)

![2-[7-chloro-2-(pyridin-4-yl)-1H-indol-3-yl]ethan-1-amine hydrochloride](/img/structure/B2717993.png)
![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2717994.png)


![2-chloro-N-[3-(2,4-dimethylphenyl)propyl]pyridine-3-carboxamide](/img/structure/B2717999.png)
![N-[(4-bromophenyl)methyl]-5-fluoro-3-methylpyridine-2-carboxamide](/img/structure/B2718001.png)

![2-(4-Fluorophenyl)sulfanyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2718005.png)